![molecular formula C11H12N4OS B2363575 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate CAS No. 1029989-20-5](/img/structure/B2363575.png)

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

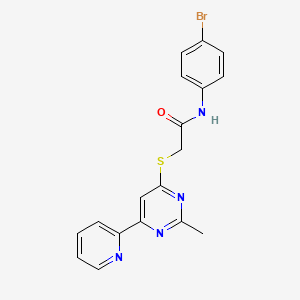

Description

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate, also known as DMAPS, is a synthetic organic compound. It has a molecular weight of 248.3. The IUPAC name for this compound is 2-((dimethylamino){[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methylene)malononitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N4S/c1-19(2)11(8(5-16)6-17)20-10-4-3-9(7-18-10)12(13,14)15/h3-4,7H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications

Structural Properties and Mechanisms

Rotational Barriers and X-Ray Crystal Structures

Studies on related compounds, such as 2-[N,N-dimethylamino(phenyl)methylene]propanedinitrile, have revealed insights into the rotational barriers around certain bonds and their X-ray crystal structures, which are pivotal for understanding their physical and chemical properties (Karlsen et al., 2002).

Reaction Dynamics

Investigations into the reactions of similar pyridine derivatives under various conditions have provided a deeper understanding of their reaction mechanisms. For example, the study of the reaction kinetics between 4-(dimethylamino)pyridine and dichloromethane offers valuable insights (Rudine et al., 2010).

Luminescent Properties and Coordination Polymers

Thiocyanate-Bridging Mercury(II) Coordination Polymers

Research on thiocyanate-bridging mercury(II) coordination polymers using ligands structurally similar to 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate has shed light on their luminescent properties and potential applications in materials science (Jin et al., 2013).

Enhanced Luminescence in Supramolecular Complexes

The study of multidentate ligands containing a delocalized π-electron system, which are structurally related, has led to the discovery of enhanced luminescent properties in certain supramolecular complexes (Jin et al., 2013).

Catalytic Applications and Reactions

Catalysis in Acylation Reactions

Research on 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, highlights its role as a recyclable catalyst in acylation reactions, providing a foundation for understanding similar catalytic processes (Liu et al., 2014).

Synthesis of Substituted Pyridines

Studies on the synthesis of functionalized pyridines through substitution reactions using bisnucleophiles have implications for the synthesis and applications of 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate (Schmidt et al., 2006).

Photophysical and Nonlinear Optical Properties

- Photophysical and Structural Aspects: Investigations into the photophysical and structural aspects of analogs of 2-[(Dimethylamino)methylidene]propanedinitrile, like Foron blue SR, provide insights into their nonlinear optical properties, which are essential for applications in optoelectronics and photonics (Bhagwat & Sekar, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .

properties

IUPAC Name |

2-[dimethylamino(pyridin-2-ylsulfanyl)methylidene]propanedinitrile;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S.H2O/c1-15(2)11(9(7-12)8-13)16-10-5-3-4-6-14-10;/h3-6H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJYIGUMPNLGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)SC1=CC=CC=N1.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)

![Cyclohexyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2363504.png)

![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2363508.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)